molecular formula C9H9ClN2 B1621662 2-(3-chlorophenyl)-4,5-dihydro-1H-imidazole CAS No. 27429-86-3

2-(3-chlorophenyl)-4,5-dihydro-1H-imidazole

Cat. No. B1621662
CAS RN: 27429-86-3
M. Wt: 180.63 g/mol
InChI Key: KPCOEHAVFBZKQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “2-(3-chlorophenyl)-4,5-dihydro-1H-imidazole”, there are general methods for the synthesis of similar compounds. For instance, the synthesis of 2-substituted chiral piperazines involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .

Scientific Research Applications

Anticonvulsant Activity

A series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives, which are structurally similar to “2-(3-chlorophenyl)-4,5-dihydro-1H-imidazole”, have been synthesized and evaluated for their potential anticonvulsant activity . These compounds were tested in acute models of epilepsy and showed promising results .

Antinociceptive Activity

The same series of compounds mentioned above also demonstrated antinociceptive (pain-relieving) activity . This suggests that “2-(3-chlorophenyl)-4,5-dihydro-1H-imidazole” could potentially be used in the development of new analgesic drugs .

Neuropathic Pain Management

Anticonvulsant drugs are often effective in neuropathic pain management . Given the potential anticonvulsant activity of “2-(3-chlorophenyl)-4,5-dihydro-1H-imidazole”, it could be explored for its efficacy in managing neuropathic pain .

Interaction with Neuronal Channels

The most active compound in the series mentioned above showed interaction with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels . This suggests that “2-(3-chlorophenyl)-4,5-dihydro-1H-imidazole” could potentially influence neuronal activity and could be used in neurological research .

Synthesis of Thiophene Derivatives

Thiophene derivatives are essential heterocyclic compounds with a variety of properties and applications . “2-(3-chlorophenyl)-4,5-dihydro-1H-imidazole” could potentially be used as a starting material or intermediate in the synthesis of thiophene derivatives .

Development of Organic Semiconductors

Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors . Given the potential use of “2-(3-chlorophenyl)-4,5-dihydro-1H-imidazole” in the synthesis of thiophene derivatives, it could contribute to the development of new organic semiconductors .

Safety and Hazards

The safety data sheet for 2-(3-Chlorophenyl)ethylamine indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “2-(3-chlorophenyl)-4,5-dihydro-1H-imidazole” are not available, research into similar compounds continues to explore new mechanistic drug approaches and ways to improve trial execution .

properties

IUPAC Name

2-(3-chlorophenyl)-4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-3,6H,4-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPCOEHAVFBZKQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00395125
Record name 2-(3-chlorophenyl)-4,5-dihydro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-chlorophenyl)-4,5-dihydro-1H-imidazole

CAS RN

27429-86-3
Record name 2-(3-chlorophenyl)-4,5-dihydro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-chlorophenyl)-4,5-dihydro-1H-imidazole
Reactant of Route 2
Reactant of Route 2
2-(3-chlorophenyl)-4,5-dihydro-1H-imidazole
Reactant of Route 3
Reactant of Route 3
2-(3-chlorophenyl)-4,5-dihydro-1H-imidazole
Reactant of Route 4
Reactant of Route 4
2-(3-chlorophenyl)-4,5-dihydro-1H-imidazole
Reactant of Route 5
Reactant of Route 5
2-(3-chlorophenyl)-4,5-dihydro-1H-imidazole
Reactant of Route 6
2-(3-chlorophenyl)-4,5-dihydro-1H-imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.